

# Application Notes and Protocols for IR-820 in Regional Lymph Node Mapping

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## Compound of Interest

Compound Name: IR-820

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## Introduction

Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive technique for real-time visualization of lymphatic vasculature and regional lymph nodes. This technology offers significant advantages over traditional methods like blue dye or radioisotopes, including deeper tissue penetration and higher signal-to-background ratios. **IR-820**, a cyanine dye with fluorescence emission in the NIR-II window, presents a promising contrast agent for these applications. When bound to serum proteins, **IR-820** exhibits enhanced fluorescence, making it suitable for in vivo imaging.[1][2] This document provides detailed application notes and protocols for the use of **IR-820** in mapping regional lymph nodes for preclinical research.

## Principle of NIR Fluorescence Lymph Node Mapping

The fundamental principle of NIR fluorescence lymph node mapping involves the interstitial injection of a NIR fluorophore, such as **IR-820**. The dye is then taken up by the lymphatic capillaries and transported through the lymphatic vessels to the draining lymph nodes. An external imaging system equipped with a light source of the appropriate excitation wavelength and a sensitive NIR camera detects the fluorescence emitted from the dye that has accumulated in the lymph nodes. This allows for real-time visualization of the lymphatic drainage pathways and the identification of sentinel and regional lymph nodes.

## Properties of IR-820

**IR-820** is a heptamethine cyanine dye with the following key properties relevant to lymph node mapping:

Property	Value	Reference
Peak Absorption (in serum)	~793 nm	[1]
Peak Emission (in serum)	~858 nm	[1]
Emission Range	700 nm - 1300 nm	[1]
Biocompatibility	Good	[1][3]
Excretion Pathways	Hepatobiliary and renal systems	[1][2]

The significant Stokes shift and emission in the NIR-II window contribute to a high signal-to-background ratio by minimizing tissue autofluorescence.[1]

## Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific animal model and imaging instrumentation.

### I. Preparation of IR-820 Solution

- **Reconstitution:** Dissolve **IR-820** powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- **Working Solution:** Dilute the stock solution in a sterile, aqueous vehicle to the desired final concentration. For in vivo applications, phosphate-buffered saline (PBS) or a solution containing serum albumin is recommended to enhance fluorescence and solubility.[1][2] A common concentration range for lymphatic imaging is 0.5 mg/mL to 2 mg/mL.[1]

### II. Animal Model and Administration

- **Animal Model:** This protocol is suitable for small animal models such as mice and rats.

- **Anesthesia:** Anesthetize the animal using a suitable method (e.g., isoflurane inhalation) for the duration of the injection and imaging procedure.
- **Injection Site:** The choice of injection site depends on the regional lymph nodes to be mapped. For example, for mapping axillary lymph nodes, the forepaw or mammary fat pad can be used as the injection site.
- **Administration:** Administer the **IR-820** working solution via subcutaneous or intradermal injection. The injection volume will vary depending on the animal model and injection site (e.g., 50-100  $\mu$ L for a mouse).

### III. NIR Fluorescence Imaging

- **Imaging System:** Utilize a NIR fluorescence imaging system equipped with an appropriate excitation light source (e.g., ~793 nm laser) and an emission filter that captures the fluorescence of **IR-820** (e.g., >820 nm).
- **Image Acquisition:** Position the anesthetized animal in the imaging chamber. Acquire a pre-injection (baseline) image. Following injection of **IR-820**, acquire a series of images at various time points (e.g., immediately after injection and then at 5, 15, 30, and 60 minutes) to visualize the lymphatic drainage and accumulation in the lymph nodes.
- **Data Analysis:** Quantify the fluorescence intensity of the lymph nodes and surrounding tissue. Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the lymph node by the average fluorescence intensity of an adjacent background region.

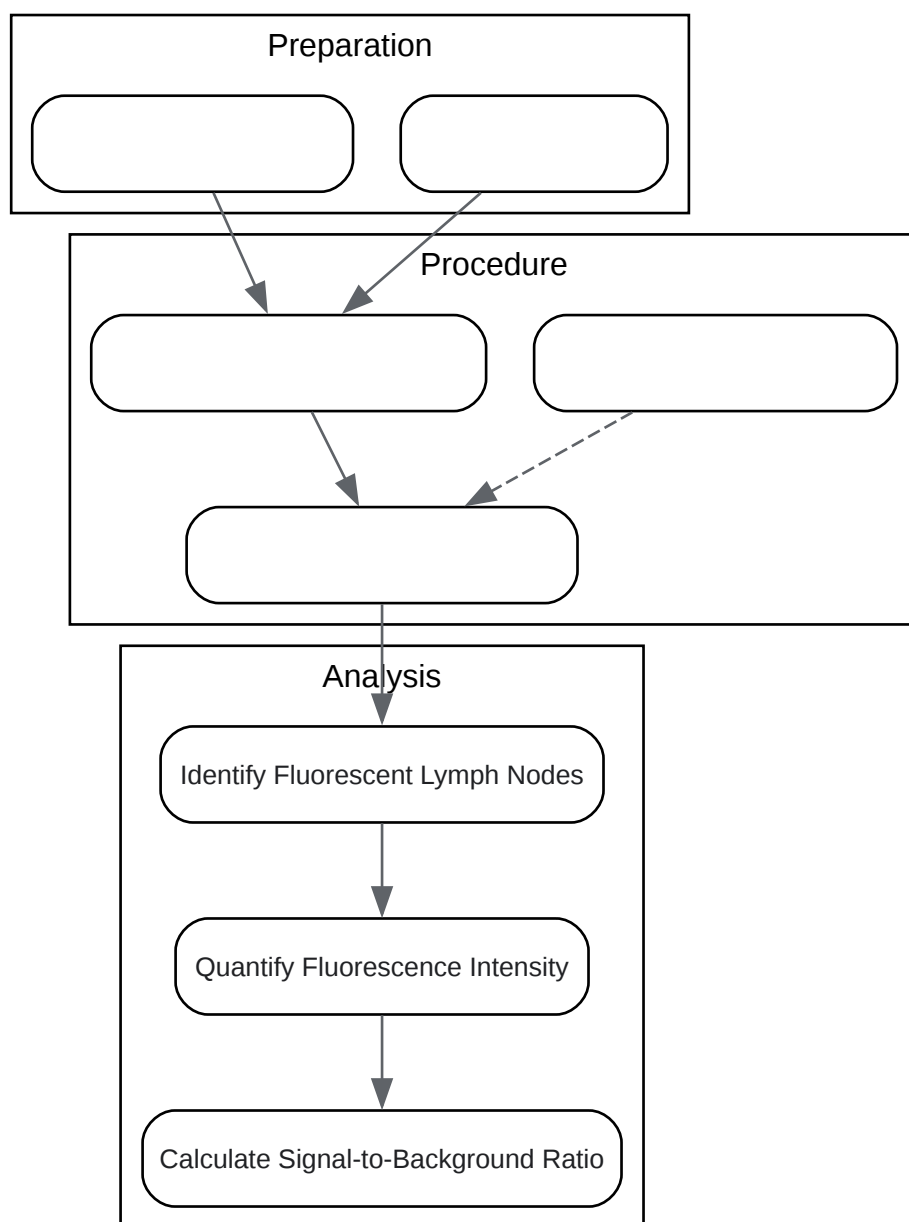
## Quantitative Data Summary

The following table summarizes representative quantitative data for NIR dyes in lymph node mapping. While specific SBR values for standalone **IR-820** are not readily available in the provided search results, data from similar NIR dyes like ICG and IRDye800CW can provide an expected range of performance.

Parameter	Value	Dye Used	Application	Reference
Signal-to-Background Ratio (SBR)				
Median SBR of metastatic LNs	0.06	Panitumumab-IRDye800CW	Metastatic LN detection	[4]
Median SBR of benign LNs	0.02	Panitumumab-IRDye800CW	Metastatic LN detection	[4]
Biodistribution				
Primary Organs of Accumulation	Liver, Kidney, Gut	IR-820	General biodistribution	[1]
Pharmacokinetics				
Clearance	Excreted via hepatobiliary and renal systems	IR-820	General pharmacokinetics	[1][2]

## Visualizations

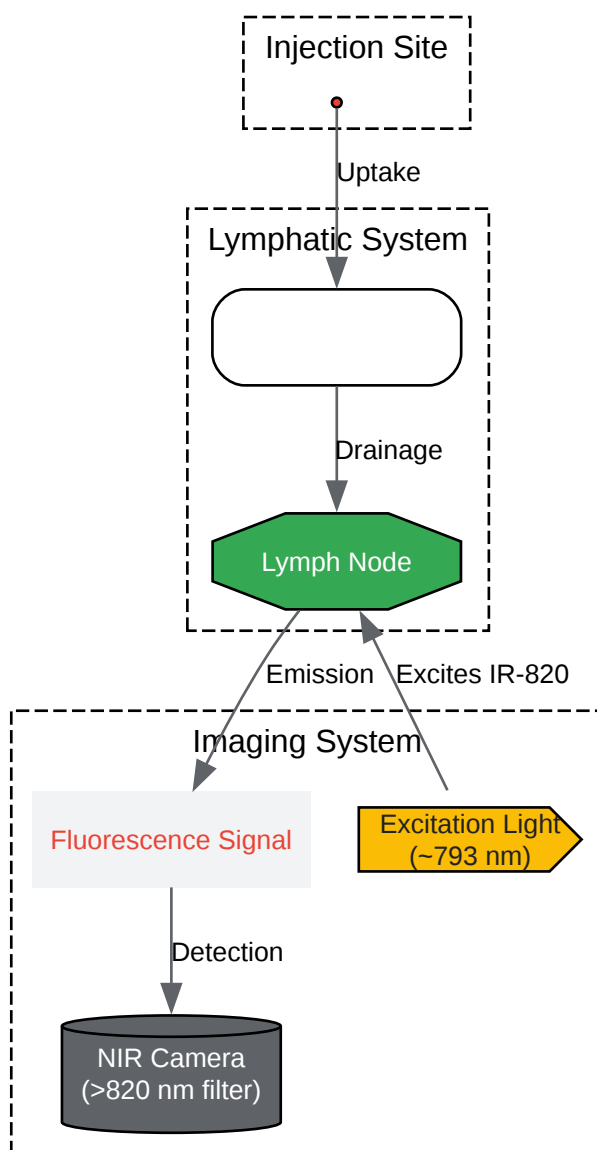
## Experimental Workflow for Regional Lymph Node Mapping



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Caption: Experimental workflow for **IR-820** mediated lymph node mapping.

## Principle of NIR Fluorescence Imaging for Lymph Node Mapping



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Caption: Principle of NIR fluorescence imaging for lymph node mapping.

## Conclusion

**IR-820** is a viable and promising NIR fluorophore for the preclinical mapping of regional lymph nodes. Its favorable optical properties, biocompatibility, and efficient clearance make it a valuable tool for researchers in oncology, immunology, and drug development. The protocols and information provided herein offer a foundation for the successful implementation of **IR-820**

in lymphatic imaging studies. Further optimization of dosing and imaging parameters for specific research applications is encouraged to achieve the best possible results.

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## References

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